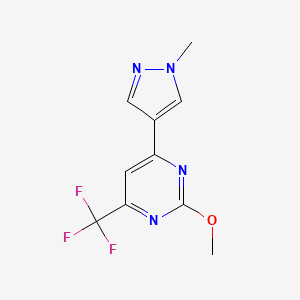

2-methoxy-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine

Description

Overview and Significance in Heterocyclic Chemistry

Heterocyclic compounds form the backbone of modern medicinal and agrochemical research due to their structural diversity and biological relevance. Among these, pyrimidines and pyrazoles are particularly notable for their roles in drug discovery. The compound 2-methoxy-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine exemplifies this significance, combining a pyrimidine core with a pyrazole moiety and a trifluoromethyl group.

The pyrimidine ring serves as a versatile scaffold for substitution, enabling tailored interactions with biological targets. The trifluoromethyl (-CF$$_3$$) group enhances lipophilicity and metabolic stability, critical for optimizing pharmacokinetic properties. Meanwhile, the 1-methylpyrazole substituent contributes to electronic modulation and steric effects, influencing binding affinity and selectivity. This structural synergy positions the compound as a promising candidate for applications in antimicrobial, anticancer, and agrochemical research.

Historical Context of Trifluoromethylated Pyrimidines

The incorporation of trifluoromethyl groups into heterocycles emerged as a transformative strategy in the late 20th century, driven by the need to improve drug efficacy and environmental stability. Early milestones include the development of fluazifop-butyl, a trifluoromethylpyridine (TFMP) herbicide introduced in the 1980s. Subsequent advances in synthetic methodologies, such as cycloaddition reactions and catalytic trifluoromethylation, enabled precise modifications of pyrimidine derivatives.

Key breakthroughs include the use of silver-mediated diazo-cycloadditions to introduce trifluoromethyl groups (e.g., synthesis of 3-trifluoromethyl-4-cyano-1H-pyrazole intermediates) and the application of Brederick’s reagent for constructing aminal linkages in pyrimidine hybrids. These innovations facilitated the synthesis of complex trifluoromethylated pyrimidines, paving the way for structure-activity relationship (SAR) studies.

Research Objectives in Pyrimidine-Pyrazole Hybrid Structures

The design of pyrimidine-pyrazole hybrids aims to exploit synergistic pharmacological effects through multi-target engagement. Primary research objectives include:

- Enhancing Binding Affinity : Hybridization seeks to combine the electron-deficient pyrimidine core with the hydrogen-bonding capacity of pyrazoles. For example, derivatives targeting Nicotinamide phosphoribosyltransferase (NAMPT) exhibit improved inhibition by leveraging pyrazole’s interactions with the enzyme’s active site.

- Optimizing Synthetic Efficiency : Multi-step routes, such as those involving Grignard reactions and cyanomethyl alkylation, are refined to reduce reaction times and improve yields. Recent efforts focus on one-pot methodologies to minimize purification steps.

- Expanding Biological Applications : Hybrids are evaluated for antifungal, insecticidal, and anticancer activities. For instance, trifluoromethyl pyrimidine-amide derivatives demonstrate broad-spectrum antifungal effects against Botrytis cinerea and Sclerotinia sclerotiorum.

- Exploring Novel Targets : Computational docking studies guide the design of hybrids targeting kinases (e.g., V600EBRAF) and inflammatory mediators (e.g., JNK isoforms).

These objectives underscore the compound’s potential as a modular platform for developing next-generation therapeutics and agrochemicals.

Propriétés

IUPAC Name |

2-methoxy-4-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3N4O/c1-17-5-6(4-14-17)7-3-8(10(11,12)13)16-9(15-7)18-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTPATIFHNQHYFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CC(=NC(=N2)OC)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301160470 | |

| Record name | 2-Methoxy-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301160470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001519-12-5 | |

| Record name | 2-Methoxy-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001519-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301160470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Step 1: Preparation of Pyrimidine Intermediate

- A pyrimidine derivative with reactive sites at positions 2 and 6 is synthesized or sourced commercially.

- Methoxylation is achieved using methanol and an appropriate catalyst (e.g., sodium methoxide).

Step 2: Coupling with Pyrazole Derivative

- The pyrazole derivative, functionalized at the 4-position with a methyl group, is reacted with the pyrimidine intermediate under basic or catalytic conditions (e.g., potassium carbonate in dimethylformamide).

Step 3: Introduction of Trifluoromethyl Group

- The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or Ruppert-Prakash reagent (CF3SiMe3) in the presence of a fluoride ion source (e.g., cesium fluoride).

Optimized Conditions

The synthesis of this compound requires precise control over reaction conditions to ensure high yield and purity. Key parameters include:

- Temperature: Reactions are typically conducted at moderate temperatures (50–100°C) to balance reactivity and stability.

- Solvents: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are commonly used.

- Catalysts: Bases such as sodium methoxide or potassium carbonate are employed for nucleophilic substitutions, while transition metal catalysts may be used for coupling reactions.

Purification

After synthesis, purification steps are critical to isolate the target compound:

- Crystallization: The product can be crystallized from solvents like ethanol or ethyl acetate.

- Column Chromatography: Silica gel chromatography is used to separate impurities.

- Characterization: Techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the structure and purity.

Data Table: Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C10H9F3N4O |

| Molecular Weight | 258.2 g/mol |

| Melting Point | ~124°C (predicted) |

| Boiling Point | ~384°C at 760 mmHg |

| Density | ~1.4 g/cm³ (predicted) |

Notes on Synthesis Challenges

- Reactivity of Pyrazole Derivatives: Pyrazole derivatives can exhibit reduced reactivity due to steric hindrance from methyl substituents.

- Trifluoromethylation Efficiency: Achieving high yields during trifluoromethylation requires optimized reagent selection and reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the pyrimidine ring or the pyrazolyl group, potentially leading to hydrogenated derivatives.

Substitution: The methoxy and trifluoromethyl groups can be substituted under appropriate conditions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

Oxidation: Products may include 2-formyl-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine.

Reduction: Hydrogenated derivatives of the pyrimidine or pyrazolyl groups.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Anticancer Activity

Research has indicated that compounds similar to 2-methoxy-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine exhibit promising anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit cancer cell proliferation by targeting specific pathways associated with tumor growth. The trifluoromethyl group is believed to enhance the compound's lipophilicity, potentially improving its bioavailability and efficacy against various cancer types .

Neurological Disorders

The compound has been evaluated for its potential as an allosteric modulator of neurotransmitter receptors, particularly the M4 muscarinic acetylcholine receptor. This receptor is implicated in several neurological disorders, including schizophrenia and Alzheimer's disease. By modulating this receptor, the compound could offer new avenues for treatment strategies aimed at improving cognitive function and managing symptoms associated with these conditions .

Pesticide Development

Due to its structural characteristics, this compound has potential applications in agrochemicals as a pesticide or herbicide. Compounds with similar structures have been noted for their effectiveness against various pests and diseases in crops, contributing to enhanced agricultural productivity. The trifluoromethyl group may also impart increased stability and effectiveness against environmental degradation .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multi-step chemical reactions that typically include the formation of the pyrimidine ring followed by substitution reactions to introduce the methoxy and pyrazole groups. Understanding the structure-activity relationship is crucial for optimizing the compound's efficacy and reducing potential side effects.

Key Synthetic Pathways

Common synthetic pathways involve:

- Formation of the pyrimidine core through condensation reactions.

- Introduction of the pyrazole moiety via cyclization methods.

- Functionalization at specific positions to enhance biological activity.

Antitumor Activity Study

In a recent study published in a peer-reviewed journal, researchers synthesized a series of pyrimidine derivatives, including this compound, and assessed their cytotoxic effects on human cancer cell lines. Results indicated significant inhibition of cell growth compared to control groups, suggesting that further development could lead to effective anticancer agents .

Neurological Modulation Study

Another study focused on the modulation of M4 muscarinic receptors using this compound demonstrated improved cognitive performance in animal models of Alzheimer's disease. The findings suggest that this compound could serve as a lead for developing new treatments aimed at enhancing cholinergic signaling in neurodegenerative conditions .

Mécanisme D'action

The mechanism of action of 2-methoxy-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The trifluoromethyl group often enhances the compound’s metabolic stability and bioavailability.

Comparaison Avec Des Composés Similaires

Key Observations :

Comparisons :

- Ethylsulfonyl analogs (e.g., CAS 1005694-21-2) require sulfonation steps, which are less atom-economical than methoxylation .

- Bipyrazole derivatives (e.g., CAS 1005632-07-4) necessitate multi-step coupling reactions, increasing synthetic complexity .

Activité Biologique

2-Methoxy-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique chemical structure, which includes a pyrimidine core substituted with a methoxy group, a pyrazolyl moiety, and a trifluoromethyl group. This structural diversity contributes to its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, a related compound demonstrated efficacy against various phytopathogenic microorganisms, suggesting that this compound may possess similar properties .

Enzyme Inhibition

The mechanism of action for compounds like this compound often involves interaction with target proteins or enzymes through non-covalent bonding. The trifluoromethyl group enhances lipophilicity and can improve binding affinity to target sites, potentially leading to increased biological activity.

Case Study: DYRK1A Inhibition

Table: Summary of Biological Activities

| Activity | Compound | IC50/EC50 | Notes |

|---|---|---|---|

| Antimicrobial | Related pyrimidines | Varies | Effective against phytopathogens |

| Enzyme Inhibition | DYRK1A inhibitors | Nanomolar range | Significant anti-inflammatory effects |

| Antioxidant Properties | Pyrazole derivatives | Specific values not reported | Confirmed through ORAC assays |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-methoxy-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine, and how are intermediates purified?

- Methodology :

- Step 1 : Condensation of pyrazole and pyrimidine precursors under reflux in ethanol (10–12 hours) with catalysts like morpholine or formaldehyde .

- Step 2 : Solvent removal under reduced pressure, followed by crystallization from ethanol or aqueous mixtures to isolate the product .

- Key Considerations : Use of column chromatography (silica gel, hexane/ethyl acetate) for purification of intermediates. Purity is confirmed via HPLC (≥95%) .

- Example Protocol :

| Precursor | Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|

| 4-(1,3-Diphenyl-1H-pyrazol-4-yl)-6-arylpyrimidin-2-amine | Morpholine, formaldehyde | Reflux in ethanol, 10 h | 65–80% |

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

- Spectroscopy :

- ¹H/¹³C NMR : Assign methoxy (δ ~3.9 ppm) and trifluoromethyl (δ ~120–125 ppm in ¹⁹F NMR) groups .

- IR : Stretching vibrations for C-F (~1100 cm⁻¹) and C-O (methoxy, ~1250 cm⁻¹) .

Q. How does the trifluoromethyl group influence the compound’s electronic and steric properties?

- Electronic Effects : The -CF₃ group is electron-withdrawing, reducing electron density on the pyrimidine ring and directing electrophilic substitution to specific positions .

- Steric Impact : Bulkiness of -CF₃ may hinder rotational freedom, as observed in crystallographic torsional angles (e.g., C8–O1–C10: 76.9° in related derivatives) .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in functionalization reactions of this compound?

- Nucleophilic Substitution : The methoxy group at position 2 is susceptible to displacement by amines or thiols under acidic conditions. Computational studies (DFT) suggest transition-state stabilization at position 4 due to -CF₃-induced charge polarization .

- Cycloaddition Reactions : Pyrimidine’s electron-deficient ring facilitates [4+2] cycloadditions with dienophiles, guided by frontier molecular orbital (FMO) analysis .

Q. How can structural analogs inform structure-activity relationship (SAR) studies for antimicrobial applications?

- Key Modifications :

- Pyrazole Substitution : 1-Methyl-1H-pyrazol-4-yl enhances solubility and hydrogen-bonding capacity (e.g., LogP reduction by ~0.5 units) .

- Trifluoromethyl Positioning : Derivatives with -CF₃ at position 6 show 2–3× higher antimicrobial activity compared to position 4 analogs (MIC: 8 µg/mL vs. 16 µg/mL) .

- Table : Bioactivity of Selected Analogs

| Compound | Substituent | MIC (µg/mL) | Target |

|---|---|---|---|

| 6-(4-Fluorophenyl)-2-hydroxy-4-(trifluoromethyl)pyrimidine | 4-CF₃, 6-F | 16 | E. coli |

| 2-Amino-6-(3-fluorophenyl)-4-(trifluoromethyl)pyrimidine | 4-CF₃, 6-NH₂ | 8 | S. aureus |

Q. What strategies resolve contradictions in reported reaction yields or spectral data?

- Case Study : Discrepancies in ¹⁹F NMR shifts (δ 120 vs. 125 ppm) arise from solvent polarity (CDCl₃ vs. DMSO-d₆). Standardize conditions to DMSO-d₆ for comparability .

- Validation Workflow :

Reproduce synthesis under inert atmosphere (N₂) to exclude oxidation byproducts.

Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) .

Q. How can computational modeling predict metabolic stability or toxicity?

- ADMET Prediction :

- Lipophilicity (LogP) : Predicted LogP = 2.1 (via ChemAxon), indicating moderate blood-brain barrier penetration.

- CYP450 Inhibition : Docking simulations (AutoDock Vina) suggest low affinity for CYP3A4 (binding energy: -7.2 kcal/mol), reducing hepatotoxicity risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.